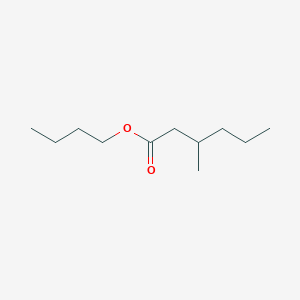
3-Butylidene-1-methylcyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butylidene-1-methylcyclopent-1-ene is an organic compound with the molecular formula C10H16 It is a cyclopentene derivative featuring a butylidene group at the third position and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-1-methylcyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of 3-methylcyclopent-1-ene with butylidene chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation and subsequent nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction efficiency .
化学反応の分析
Types of Reactions
3-Butylidene-1-methylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds, yielding saturated hydrocarbons.
Substitution: Halogenation reactions with reagents such as bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 or Cl2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentene derivatives.
科学的研究の応用
3-Butylidene-1-methylcyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 3-Butylidene-1-methylcyclopent-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways. For example, its oxidation products may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
- 3-sec-Butylidene-1-sec-butyl-1-cyclopentene
- 3-Methylcyclopent-1-ene
Comparison
3-Butylidene-1-methylcyclopent-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3-sec-Butylidene-1-sec-butyl-1-cyclopentene, it has a different steric arrangement, affecting its reactivity and interaction with other molecules. Similarly, 3-Methylcyclopent-1-ene lacks the butylidene group, resulting in different chemical behavior and applications .
特性
CAS番号 |
184687-63-6 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
3-butylidene-1-methylcyclopentene |
InChI |
InChI=1S/C10H16/c1-3-4-5-10-7-6-9(2)8-10/h5,8H,3-4,6-7H2,1-2H3 |
InChIキー |
JCSWONZTCXYFJF-UHFFFAOYSA-N |
正規SMILES |
CCCC=C1CCC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


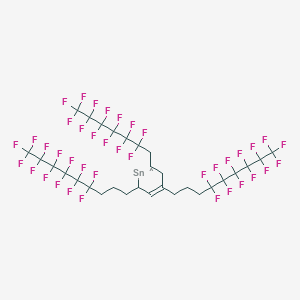
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
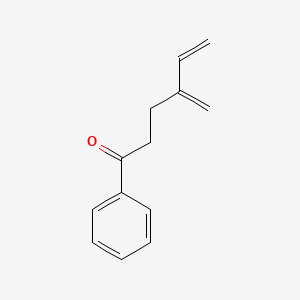
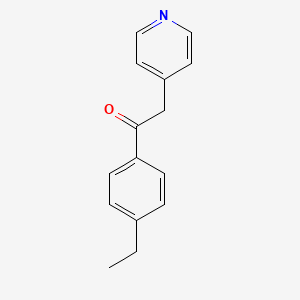
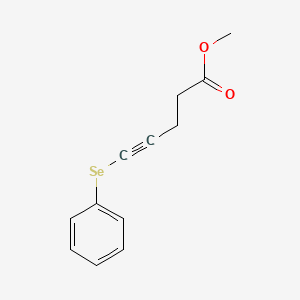
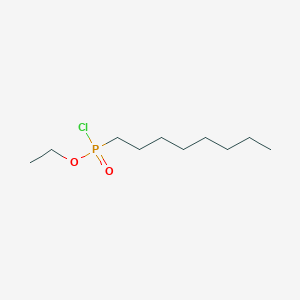
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
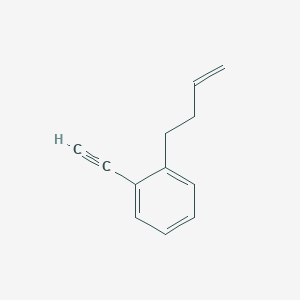
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)

![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
